Welcome to the BenchChem Online Store!
molecular formula C11H16N2O2 B8492802 1-(2-Methoxyphenyl)-1-oxo-1lambda~5~-piperazine CAS No. 62845-28-7

1-(2-Methoxyphenyl)-1-oxo-1lambda~5~-piperazine

Cat. No. B8492802
M. Wt: 208.26 g/mol
InChI Key: KKRUMDFVRZXSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04544657

Procedure details

To a stirred ice cold solution of 260 ml trifluoroacetic acid there was added under nitrogen, 26 g of tert-butyl-4-(2-methoxyphenyl)-1-piperazinecarboxylate 4-oxide and stirred for another 6 hours at ambient temperature. The solvent was removed in vacuo. The slurry was taken up in 200 ml ether and extracted twice with each 150 ml of water. The aqueous solution was applied to a column packed with 500 g Dowex 2 (×4, 20-50 mesh, OH- form) and the N-oxide-base eluted with water. After evaporation of the solvent in vacuo, the white foam (18.6 g) was dissolved in a minumum of methylene chloride and the base precipitated by addition of diisopropylether to give 13.1 g colorless hygroscopic crystals of 1-(2-methoxyphenyl)piperazine 1-oxide, mp 157°-160°. The dihydrochloride was crystallized from ethanol/ether, mp 192°-194°.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
tert-butyl-4-(2-methoxyphenyl)-1-piperazinecarboxylate 4-oxide
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:5]1[CH2:10][N+:9]([O-:19])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][CH3:18])[CH2:8][CH2:7][N:6]1C([O-])=O)(C)(C)C>FC(F)(F)C(O)=O>[CH3:18][O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N+:9]1([O-:19])[CH2:8][CH2:7][NH:6][CH2:5][CH2:10]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
260 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
tert-butyl-4-(2-methoxyphenyl)-1-piperazinecarboxylate 4-oxide
Quantity
26 g
Type
reactant
Smiles
C(C)(C)(C)C1N(CC[N+](C1)(C1=C(C=CC=C1)OC)[O-])C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted twice with each 150 ml of water
WASH
Type
WASH
Details
the N-oxide-base eluted with water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the white foam (18.6 g) was dissolved in a minumum of methylene chloride
CUSTOM
Type
CUSTOM
Details
the base precipitated by addition of diisopropylether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)[N+]1(CCNCC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.